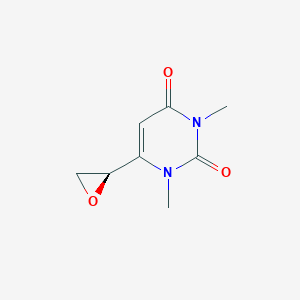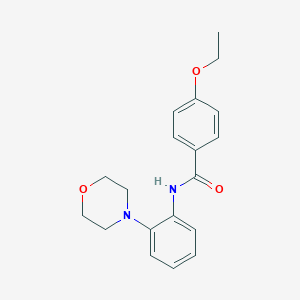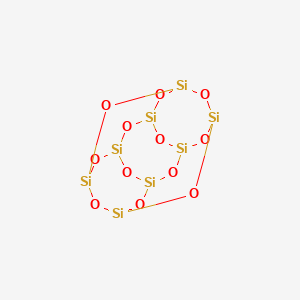
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine, also known as DDFC, is a synthetic nucleoside analog that has been studied for its potential use in cancer treatment. It belongs to the family of cytosine analogs and has a similar structure to other nucleoside analogs such as cytarabine and gemcitabine. DDFC has been shown to have potent antitumor activity in preclinical studies and is currently being investigated for its clinical efficacy.
Mechanism Of Action
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine exerts its antitumor activity by inhibiting DNA synthesis through incorporation into the growing DNA chain. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine is phosphorylated by cellular kinases to form the active triphosphate metabolite, which competes with the natural nucleotides for incorporation into the DNA chain. Once incorporated, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine causes termination of DNA synthesis, leading to cell death.
Biochemical And Physiological Effects
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to have potent antitumor activity in preclinical studies. In addition to its effects on DNA synthesis, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to induce apoptosis in cancer cells, leading to cell death. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, further contributing to its antitumor activity.
Advantages And Limitations For Lab Experiments
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has also been shown to have potent antitumor activity in preclinical studies, making it a promising candidate for further investigation.
One limitation of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine is its potential toxicity. Like other nucleoside analogs, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine can cause damage to normal cells, leading to side effects such as myelosuppression and gastrointestinal toxicity. Additionally, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has not yet been extensively studied in clinical trials, so its clinical efficacy and safety profile are not yet fully known.
Future Directions
There are several potential future directions for research on 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine. One area of investigation is the use of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine in combination with other agents to enhance its antitumor activity. For example, 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to synergize with the histone deacetylase inhibitor vorinostat to enhance its antitumor activity in preclinical studies.
Another area of investigation is the development of more potent and selective analogs of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine. By modifying the structure of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine, it may be possible to enhance its antitumor activity while reducing its toxicity to normal cells.
Finally, clinical trials are needed to evaluate the clinical efficacy and safety of 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine in cancer patients. If 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine proves to be effective and safe in clinical trials, it may become a valuable addition to the arsenal of drugs used to treat cancer.
Synthesis Methods
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the protection of the hydroxyl groups, followed by the introduction of the difluoroarabinofuranosyl moiety and the cytosine base. The final deprotection step yields the desired 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine product.
Scientific Research Applications
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. 1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells, leading to cell death.
properties
CAS RN |
128496-20-8 |
|---|---|
Product Name |
1-(2,3-Dideoxy-2,3-difluoroarabinofuranosyl)cytosine |
Molecular Formula |
C9H11F2N3O3 |
Molecular Weight |
247.2 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3,4-difluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H11F2N3O3/c10-6-4(3-15)17-8(7(6)11)14-2-1-5(12)13-9(14)16/h1-2,4,6-8,15H,3H2,(H2,12,13,16)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
FTCVKDVKBLADDH-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)F |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)F |
synonyms |
1-(2,3-dideoxy-2,3-difluoro-beta-D-arabinofuranosyl)cytosine 1-(2,3-dideoxy-2,3-difluoroarabinofuranosyl)cytosine 1-DDFAC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-5-iodo-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238366.png)


![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)


![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)
